D-Norleucine,6-phosphono-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Norleucine,6-phosphono-: is an unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to methionine but does not contain sulfur .

Análisis De Reacciones Químicas

D-Norleucine,6-phosphono- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

D-Norleucine,6-phosphono- has several scientific research applications, including:

Chemistry: Used to study the structure and function of proteins.

Biology: Used in experiments to understand protein interactions and functions.

Industry: Used in the synthesis of specialized chemicals and materials

Mecanismo De Acción

The mechanism of action of D-Norleucine,6-phosphono- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as phenylalanine-4-hydroxylase and parathyroid hormone . These interactions can affect various biochemical pathways, leading to changes in protein function and cellular processes .

Comparación Con Compuestos Similares

D-Norleucine,6-phosphono- can be compared with other similar compounds such as:

Norleucine: An isomer of leucine, used in protein studies.

Norleucine Phosphonate: Similar in structure but contains a phosphonate group.

The uniqueness of D-Norleucine,6-phosphono- lies in its specific structure and the presence of the phosphono group, which imparts distinct chemical and biological properties .

Actividad Biológica

D-Norleucine,6-phosphono- is a synthetic compound derived from the amino acid D-norleucine, which has garnered attention for its potential biological activities. This article explores the biological activity of D-Norleucine,6-phosphono-, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

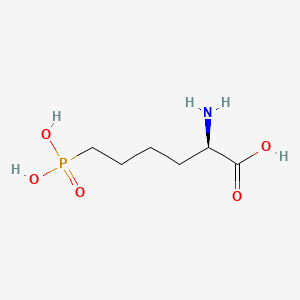

D-Norleucine, chemically known as D-2-aminohexanoic acid, has the molecular formula C6H13NO2 and a molecular weight of approximately 131.17 g/mol. The addition of a phosphono group enhances its biological properties, making it a subject of interest in pharmacological research .

The biological activity of D-Norleucine,6-phosphono- can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on glycogen synthase kinase (GSK), which plays a crucial role in cellular metabolism and cancer progression .

- Signal Transduction : The compound may influence cellular signaling pathways. For example, it can affect the activation of transcription factors involved in gene expression regulation, particularly in pancreatic islet cells and liver tissues .

- Cytokine Production : D-Norleucine derivatives have been implicated in modulating the immune response by influencing cytokine production. This is particularly relevant in the context of inflammatory diseases where cytokines like IL-6 and TNF-α play critical roles .

Biological Activities

D-Norleucine,6-phosphono- exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that compounds similar to D-norleucine can inhibit tumor cell growth by inducing apoptosis and cell cycle arrest. This effect is often mediated through the inhibition of key metabolic enzymes that cancer cells rely on for proliferation .

- Immunomodulatory Effects : The compound influences immune cell function and cytokine production, potentially enhancing the immune response against tumors or infections. This property makes it a candidate for therapeutic applications in immunotherapy .

Case Studies

- Anticancer Research : A study investigated the effects of D-norleucine derivatives on human lung adenocarcinoma cells. Results indicated that these compounds inhibited cell viability and induced apoptosis through metabolic pathway modulation, highlighting their potential as anticancer agents .

- Inflammatory Disease Models : In animal models of inflammatory diseases, D-norleucine was shown to reduce markers of inflammation by modulating cytokine levels. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of D-Norleucine,6-phosphono-:

Propiedades

Número CAS |

131177-53-2 |

|---|---|

Fórmula molecular |

C6H16NO6P |

Peso molecular |

229.17 g/mol |

Nombre IUPAC |

(2R)-2-amino-6-phosphonohexanoic acid;hydrate |

InChI |

InChI=1S/C6H14NO5P.H2O/c7-5(6(8)9)3-1-2-4-13(10,11)12;/h5H,1-4,7H2,(H,8,9)(H2,10,11,12);1H2/t5-;/m1./s1 |

Clave InChI |

CFYNRRACSWVRFN-NUBCRITNSA-N |

SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N |

SMILES isomérico |

C(CCP(=O)(O)O)C[C@H](C(=O)O)N.O |

SMILES canónico |

C(CCP(=O)(O)O)CC(C(=O)O)N.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.